Cas no 1343854-36-3 (4,4-dimethylcyclohexane-1-thiol)

4,4-dimethylcyclohexane-1-thiol 化学的及び物理的性質
名前と識別子
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- 4,4-dimethylcyclohexane-1-thiol
- Cyclohexanethiol, 4,4-dimethyl-
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- インチ: 1S/C8H16S/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChIKey: XCIOVAHUARRXGL-UHFFFAOYSA-N
- ほほえんだ: C1(S)CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 144.09727168g/mol
- どういたいしつりょう: 144.09727168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 86.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 0.91±0.1 g/cm3(Predicted)
- ふってん: 180.2±9.0 °C(Predicted)
- 酸性度係数(pKa): 10.98±0.40(Predicted)
4,4-dimethylcyclohexane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172638-0.05g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
Enamine | EN300-172638-0.1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
Enamine | EN300-172638-1.0g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01B24F-1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$1139.00 | 2023-12-22 | |
Enamine | EN300-172638-1g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 1g |
$871.0 | 2023-09-20 | |
1PlusChem | 1P01B24F-50mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 50mg |
$303.00 | 2023-12-22 | |
1PlusChem | 1P01B24F-250mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 250mg |
$595.00 | 2023-12-22 | |
1PlusChem | 1P01B24F-500mg |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 500mg |
$902.00 | 2023-12-22 | |
1PlusChem | 1P01B24F-2.5g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 2.5g |
$2172.00 | 2023-12-22 | |
1PlusChem | 1P01B24F-5g |
4,4-dimethylcyclohexane-1-thiol |
1343854-36-3 | 95% | 5g |
$3183.00 | 2023-12-22 |
4,4-dimethylcyclohexane-1-thiol 関連文献
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4,4-dimethylcyclohexane-1-thiolに関する追加情報
Introduction to 4,4-dimethylcyclohexane-1-thiol (CAS No. 1343854-36-3)
4,4-dimethylcyclohexane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1343854-36-3, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (–SH) functional group, which imparts unique reactivity and potential applications in synthetic chemistry and biochemical interactions.
The molecular structure of 4,4-dimethylcyclohexane-1-thiol consists of a cyclohexane ring substituted with two methyl groups at the 4-position and a thiol group at the 1-position. This specific arrangement contributes to its distinct physicochemical properties, including solubility, stability, and reactivity, making it a valuable intermediate in various chemical synthesis pathways. The presence of the thiol moiety also suggests potential roles in redox chemistry and biological signaling pathways.
In recent years, there has been growing interest in thiols due to their ability to participate in disulfide bond formation, which is crucial for protein stabilization and function. 4,4-dimethylcyclohexane-1-thiol has been explored as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its structural features allow for modifications that can tailor its properties for specific applications, such as serving as a precursor in drug discovery or an additive in material science.
One of the most compelling aspects of 4,4-dimethylcyclohexane-1-thiol is its potential utility in medicinal chemistry. Thiols have been widely studied for their pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. Researchers are investigating how structural modifications of thiols can enhance their bioactivity and reduce toxicity. The compound’s stability under various conditions makes it an attractive candidate for further exploration in drug design.
Recent studies have highlighted the role of substituted cyclohexanethiols in modulating enzyme activity and cellular processes. For instance, derivatives of 4,4-dimethylcyclohexane-1-thiol have been examined for their interactions with metal ions, which are essential for numerous biological functions. These interactions can be leveraged to develop chelating agents or metal-based therapeutics. The compound’s ability to form stable complexes with metals while maintaining its thiol functionality opens up possibilities for applications in diagnostics and therapeutic interventions.
The synthesis of 4,4-dimethylcyclohexane-1-thiol has also seen advancements with modern catalytic techniques. Researchers have developed efficient methods to produce this compound with high yield and purity using transition metal catalysts or organometallic reagents. These innovations not only facilitate access to the compound but also enable the preparation of its derivatives with tailored properties for specialized applications.
In industrial applications, 4,4-dimethylcyclohexane-1-thiol has found use as a corrosion inhibitor due to its ability to form protective layers on metal surfaces. This property is particularly valuable in environments where metal degradation is a concern. Additionally, its role as an intermediate in polymer chemistry has been explored, where it can contribute to the development of novel materials with enhanced durability and functionality.
The environmental impact of using 4,4-dimethylcyclohexane-1-thiol has also been considered in recent research. Studies have focused on its biodegradability and potential effects on aquatic ecosystems. Efforts are being made to optimize its synthesis pathways to minimize waste generation and environmental footprint. Sustainable practices are increasingly becoming a priority in chemical manufacturing, ensuring that compounds like 4,4-dimethylcyclohexane-1-thiol are produced responsibly.
Looking ahead, the future prospects for 4,4-dimethylcyclohexane-1-thiol appear promising across multiple domains. In pharmaceuticals, ongoing research aims to uncover new therapeutic applications by leveraging its unique chemical properties. In materials science, its potential as a component in advanced polymers and coatings continues to be explored. Furthermore, its role in environmental chemistry suggests that it may contribute to solving challenges related to material degradation and pollution control.
The interdisciplinary nature of research involving 4,4-dimethylcyclohexane-1-thiol underscores its significance as a versatile chemical entity. By bridging gaps between organic synthesis, medicinal chemistry, materials science, and environmental studies, this compound exemplifies how specialized molecules can drive innovation across various scientific fields.
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